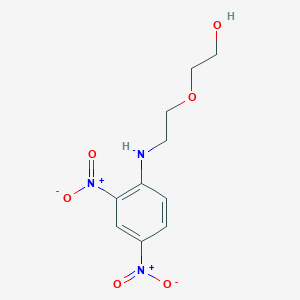
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H13N3O6 It is characterized by the presence of a dinitrophenyl group attached to an aminoethoxyethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrophenylamine with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4-dinitrophenylamine with ethylene glycol: This step involves the nucleophilic substitution of the amino group with the ethoxy group, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The purification steps are also scaled up to handle larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted ethoxy derivatives, and oxidized nitro derivatives.
Applications De Recherche Scientifique
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The dinitrophenyl group plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ethoxyethanol backbone but with a dimethylamino group instead of a dinitrophenyl group.
2-(2-Aminoethoxy)ethanol: This compound lacks the nitro groups and has an amino group instead.
2-(2-(Methoxy-Ethoxy)-Ethoxy)ethanol: This compound has a similar structure but with methoxy groups instead of nitro groups.
Uniqueness
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13N3O6 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
2-[2-(2,4-dinitroanilino)ethoxy]ethanol |
InChI |
InChI=1S/C10H13N3O6/c14-4-6-19-5-3-11-9-2-1-8(12(15)16)7-10(9)13(17)18/h1-2,7,11,14H,3-6H2 |
Clé InChI |
BZKSZLFZNKXAMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropanecarboxylate](/img/structure/B8769833.png)
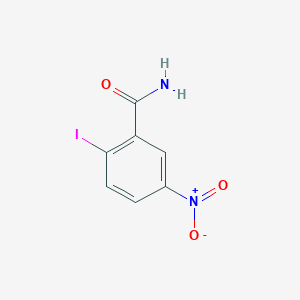
![(1R,2S,5S)-3-(tert-butoxycarbonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8769840.png)
![3,5-Diamino-4-[(3-Methoxyphenyl)Hydrazono]Pyrazole](/img/structure/B8769848.png)
![8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8769859.png)
![Ethanone, 1-[7-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8769867.png)
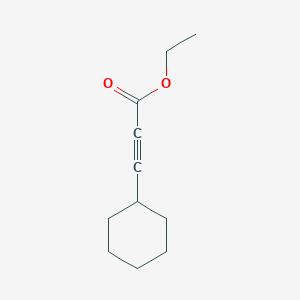
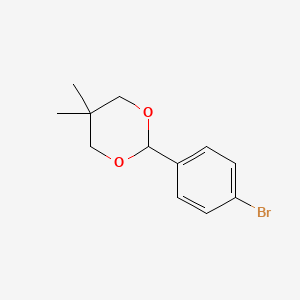
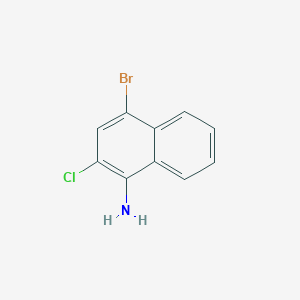
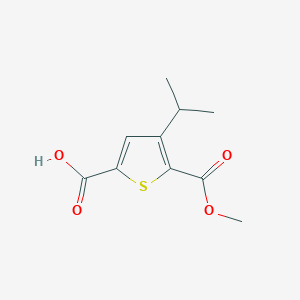
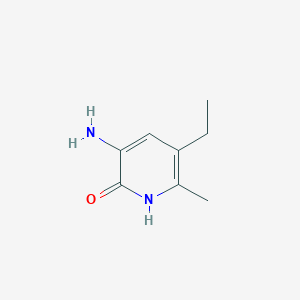
![4-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine](/img/structure/B8769922.png)
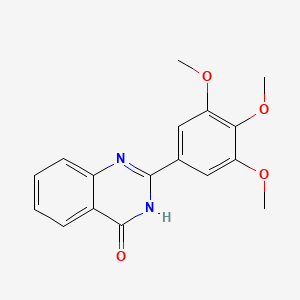
![1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL](/img/structure/B8769928.png)
